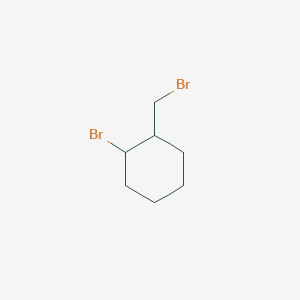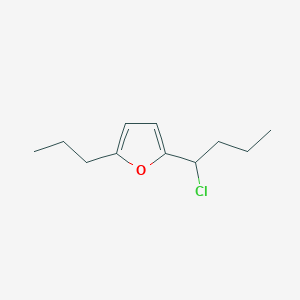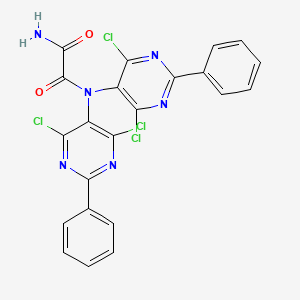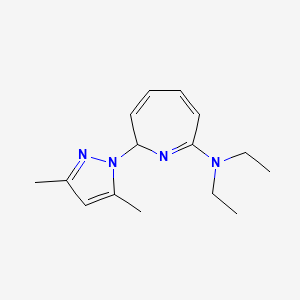
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by the presence of a hydroxyimino group attached to a phenylethyl side chain, which is further connected to an isoquinolin-2-ium core The chloride ion serves as the counterion to balance the charge of the isoquinolinium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride typically involves a multi-step process. One common synthetic route starts with the preparation of the isoquinoline core, which can be achieved through the Pomeranz-Fritsch reaction. This involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Next, the phenylethyl side chain is introduced through a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyimino group is then introduced via an oximation reaction, where the phenylethyl group is treated with hydroxylamine hydrochloride under basic conditions.
Finally, the isoquinolin-2-ium chloride salt is formed by treating the hydroxyimino-phenylethyl isoquinoline with hydrochloric acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the isoquinolin-2-ium core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Hydroxyimino)-2-phenylethyl)quinolin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)pyridin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)benzimidazol-2-ium chloride
Uniqueness
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to similar compounds with quinoline, pyridine, or benzimidazole cores
Propiedades
Número CAS |
33860-81-0 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
(NE)-N-(2-isoquinolin-2-ium-2-yl-1-phenylethylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-18-17(15-7-2-1-3-8-15)13-19-11-10-14-6-4-5-9-16(14)12-19;/h1-12H,13H2;1H/b18-17-; |
Clave InChI |
NXXQDOFCUHEEAE-YBFBCAGJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
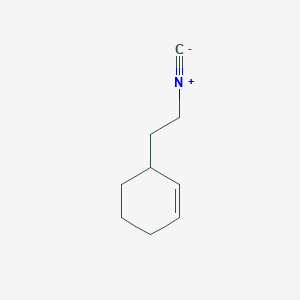
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

